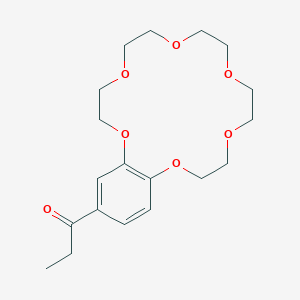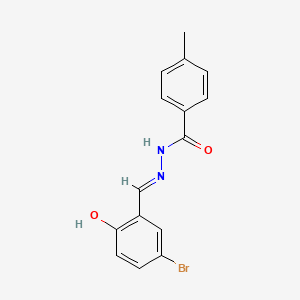
2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane is an organic compound characterized by its unique structure, which includes two 3,5-dimethyl-4-amino-phenyl groups attached to a central propane backbone. This compound is known for its applications in various fields, including polymer chemistry and materials science, due to its stability and reactivity.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane typically involves the aromatic nucleophilic substitution of bis(4-hydroxy-3,5-dimethylphenyl)-propane with a suitable halogenated compound, followed by subsequent hydrogenation of the intermediate dinitro compound . The reaction conditions often require the use of polar aprotic solvents and catalysts to facilitate the substitution and hydrogenation processes.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is common to obtain the final product with the desired specifications.
化学反应分析
Types of Reactions
2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane undergoes various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form nitro derivatives.
Reduction: The nitro derivatives can be reduced back to amino groups.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is typical.
Substitution: Electrophilic substitution reactions often use reagents like chlorinating agents or nitrating mixtures.
Major Products
Oxidation: Nitro derivatives of the original compound.
Reduction: Restoration of the amino groups.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学研究应用
2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane has several scientific research applications:
Chemistry: Used as a monomer in the synthesis of high-performance polyamides and polyimides.
Biology: Investigated for its potential use in drug delivery systems due to its stability and reactivity.
Medicine: Explored for its potential in developing new pharmaceuticals with specific biological activities.
Industry: Utilized in the production of advanced materials with high thermal stability and mechanical strength.
作用机制
The mechanism by which 2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane exerts its effects involves its ability to participate in various chemical reactions due to the presence of reactive amino groups. These groups can form stable bonds with other molecules, making the compound useful in creating complex structures and materials. The molecular targets and pathways involved depend on the specific application, such as polymerization or drug development.
相似化合物的比较
Similar Compounds
1,3-Bis(4-aminophenyl)adamantane: Another compound with similar amino-functionalized aromatic rings.
Bis(4-hydroxy-3,5-dimethylphenyl)-propane: A precursor in the synthesis of 2,2-Bis-(3,5-dimethyl-4-amino-phenyl)-propane.
Uniqueness
This compound is unique due to its specific structure, which provides a balance of stability and reactivity. This makes it particularly valuable in applications requiring high-performance materials with excellent thermal and mechanical properties.
属性
CAS 编号 |
22657-64-3 |
|---|---|
分子式 |
C19H26N2 |
分子量 |
282.4 g/mol |
IUPAC 名称 |
4-[2-(4-amino-3,5-dimethylphenyl)propan-2-yl]-2,6-dimethylaniline |
InChI |
InChI=1S/C19H26N2/c1-11-7-15(8-12(2)17(11)20)19(5,6)16-9-13(3)18(21)14(4)10-16/h7-10H,20-21H2,1-6H3 |
InChI 键 |
FDTGYANHAMAOCF-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=CC(=C1N)C)C(C)(C)C2=CC(=C(C(=C2)C)N)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-methyl-N-(2,2,2-trichloro-1-{[(3-chlorophenyl)carbamothioyl]amino}ethyl)benzamide](/img/structure/B11706531.png)


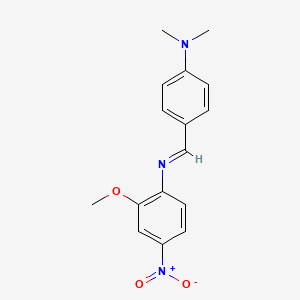
![2-chloro-N-[2-(2-fluorophenyl)-1,3-benzoxazol-5-yl]-5-iodobenzamide](/img/structure/B11706557.png)
![3-nitro-N-[2,2,2-trichloro-1-({[2-chloro-5-(trifluoromethyl)phenyl]carbamothioyl}amino)ethyl]benzamide](/img/structure/B11706567.png)

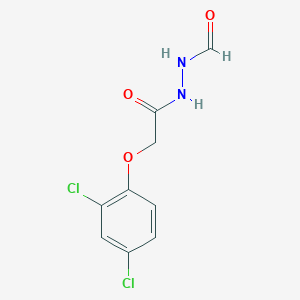
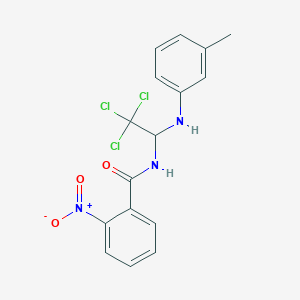
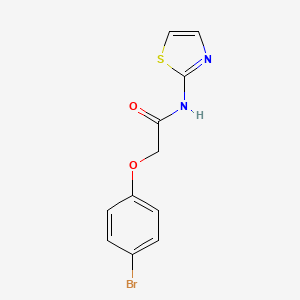
![2-[5-methyl-2-(propan-2-yl)phenoxy]-N-(1,3-thiazol-2-yl)acetamide](/img/structure/B11706581.png)
![4-[1-(3-Chlorophenyl)cyclohexyl]phenol](/img/structure/B11706588.png)
